molecular formula C23H30N4O4 B7076417 Tert-butyl 3-[3-[(2-cyclobutyloxybenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate

Tert-butyl 3-[3-[(2-cyclobutyloxybenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B7076417
M. Wt: 426.5 g/mol
InChI Key: JPZQIPXPVRSUCF-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-[(2-cyclobutyloxybenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Properties

IUPAC Name

tert-butyl 3-[3-[(2-cyclobutyloxybenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-23(2,3)31-22(29)26-13-11-16(15-26)27-14-12-20(25-27)24-21(28)18-9-4-5-10-19(18)30-17-7-6-8-17/h4-5,9-10,12,14,16-17H,6-8,11,13,15H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZQIPXPVRSUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)NC(=O)C3=CC=CC=C3OC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[3-[(2-cyclobutyloxybenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Tert-butyl 3-[3-[(2-cyclobutyloxybenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context . The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and pyrrolidine-based molecules. Examples include:

Uniqueness

What sets Tert-butyl 3-[3-[(2-cyclobutyloxybenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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